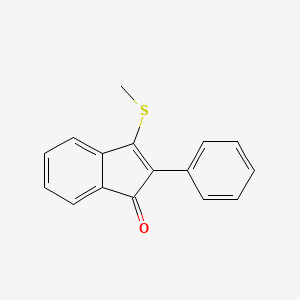![molecular formula C7H7IS B14640057 Benzene, [(iodomethyl)thio]- CAS No. 51849-22-0](/img/structure/B14640057.png)
Benzene, [(iodomethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(iodomethyl)thio]- is an organic compound with the molecular formula C7H7IS It is a derivative of benzene where an iodomethylthio group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(iodomethyl)thio]- typically involves the reaction of benzyl chloride with sodium iodide in the presence of a sulfur source. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-70°C. The reaction proceeds via a nucleophilic substitution mechanism where the chloride ion is replaced by the iodomethylthio group.
Industrial Production Methods: Industrial production of Benzene, [(iodomethyl)thio]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: Benzene, [(iodomethyl)thio]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing compounds. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the iodomethylthio group can be replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, [(iodomethyl)thio]- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, [(iodomethyl)thio]- involves its interaction with various molecular targets and pathways. The iodomethylthio group can participate in nucleophilic and electrophilic reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the alteration of molecular functions.
Comparaison Avec Des Composés Similaires
Benzene, [(methylthio)]-: Similar structure but with a methylthio group instead of an iodomethylthio group.
Benzene, [(ethylthio)]-: Contains an ethylthio group.
Benzene, [(phenylthio)]-: Contains a phenylthio group.
Uniqueness: Benzene, [(iodomethyl)thio]- is unique due to the presence of the iodomethylthio group, which imparts distinct reactivity and properties compared to other similar compounds. The iodine atom enhances the compound’s ability to participate in substitution reactions and can influence its biological activity.
Propriétés
Numéro CAS |
51849-22-0 |
|---|---|
Formule moléculaire |
C7H7IS |
Poids moléculaire |
250.10 g/mol |
Nom IUPAC |
iodomethylsulfanylbenzene |
InChI |
InChI=1S/C7H7IS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
GQPYXPQEDPKTQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



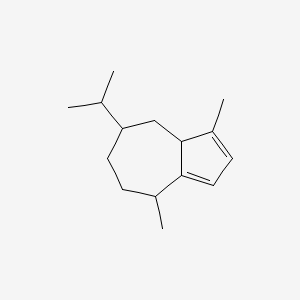
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
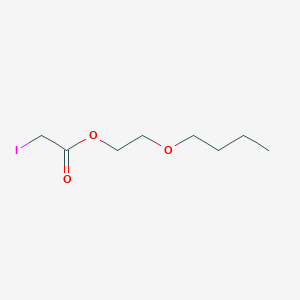
![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)

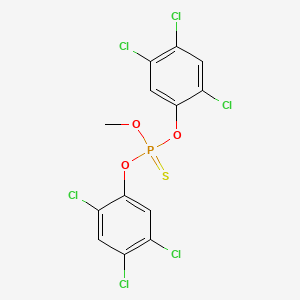
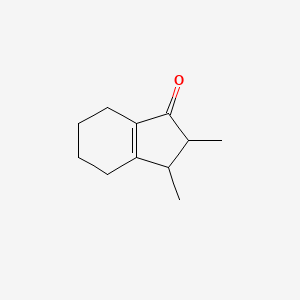
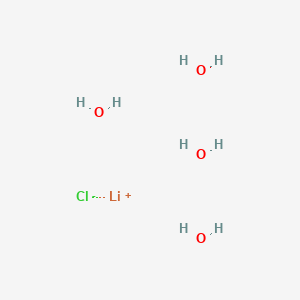
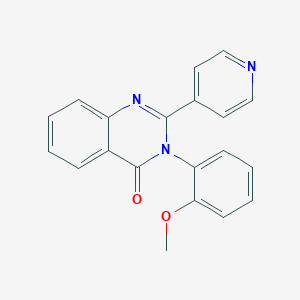
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
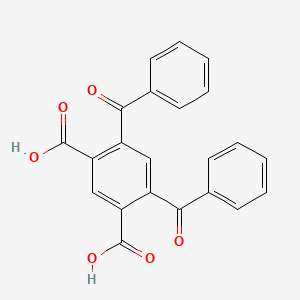
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)
